2,2,2-trifluoroethanimidothioic acid
Description
2,2,2-Trifluoroethanimidothioic acid (CF₃C(=S)NH₂) is a fluorinated thioamide derivative characterized by a trifluoromethyl group bonded to a thioimidic acid backbone. This compound exhibits unique physicochemical properties due to the strong electron-withdrawing effects of the -CF₃ group and the sulfur atom in the thioamide moiety. The trifluoro substitution enhances acidity, making it significantly stronger than non-fluorinated analogs like ethanimidothioic acid (CH₃C(=S)NH₂). Its applications span pharmaceuticals, agrochemicals, and materials science, where its stability and reactivity are leveraged in synthesizing fluorinated heterocycles and ligands. However, analytical challenges, particularly in spectroscopic characterization, have been reported in literature .
Properties
IUPAC Name |
2,2,2-trifluoroethanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBAIMIVLDKBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N)(C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethanimidothioic acid involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction conditions to ensure consistency.
Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethanimidothioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: The product may be a carboxylic acid or ketone.
Reduction: The product may be an alcohol or amine.
Substitution: The product may be a halogenated compound or an alkylated derivative.
Scientific Research Applications
2,2,2-trifluoroethanimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethanimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: this compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s distinctiveness arises from its trifluoromethyl group and C=S bond, which differentiate it from oxygen-containing analogs (e.g., 2,2,2-trifluoroacetamide, CF₃C(=O)NH₂) and non-fluorinated thioamides. Key comparisons include:
Acidity :
- The -CF₃ group lowers the pKa of 2,2,2-trifluoroethanimidothioic acid (~1.2 estimated) compared to ethanimidothioic acid (pKa ~3.5) and 2,2,2-trifluoroacetic acid (pKa 0.5). The sulfur atom slightly reduces acidity relative to oxygen analogs but enhances nucleophilicity.
Stability: Thioamides are generally less thermally stable than amides. The trifluoro substitution further reduces stability compared to non-fluorinated thioamides due to increased electron withdrawal, which destabilizes the C=S bond.
Spectroscopic Behavior :
- Infrared (IR) spectroscopy reveals challenges in quantifying this compound derivatives. Studies report discrepancies in carboxylic acid content measurements via IR when using 2,2,2-trifluoroesters, likely due to altered absorption bands and calibration complexities for N-H and C=S groups .
Analytical Performance
Comparative data from NIPER-452 (Vol. 1) highlight methodological inconsistencies:
Research Findings and Challenges
Recent studies underscore unresolved issues in analyzing this compound:
- IR Spectroscopy Limitations : The compound’s IR absorption bands for N-H and C=S overlap with those of byproducts, complicating quantification .
- Comparative Stability: Thermal gravimetric analysis (TGA) shows decomposition at 120°C, whereas non-fluorinated thioamides degrade above 150°C.
Data Tables
Table 1: Physicochemical Properties Comparison
| Property | This compound | Ethanimidothioic acid | 2,2,2-Trifluoroacetic acid |
|---|---|---|---|
| pKa | ~1.2 | ~3.5 | 0.5 |
| Melting Point (°C) | 85–87 | 92–94 | -15.4 |
| Solubility in Water (g/L) | 45 | 28 | Miscible |
| Thermal Decomposition (°C) | 120 | 150 | N/A (liquid at RT) |
Table 2: Analytical Method Performance
| Method | Accuracy for this compound | Accuracy for Ethanimidothioic acid |
|---|---|---|
| IR Spectroscopy | Low (calibration challenges) | High |
| NMR Spectroscopy | High | High |
| Mass Spectrometry | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
